N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that features a cyclopentanecarboxamide core with a thiophene ring and a propyl group attached. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of a thiophene derivative with a cyclopentanecarboxylic acid derivative. Common synthetic routes include:
Condensation Reactions: Utilizing reagents like phosphorus pentasulfide (P4S10) for sulfurization.
Cyclization Reactions: Employing microwave irradiation and potassium t-butoxide to facilitate the formation of the cyclopentanecarboxamide ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Halogenation reactions using reagents like bromine (Br2) to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various drugs.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Chemistry: Utilized as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopentanecarboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit pharmacological properties.
Cyclopentanecarboxamide Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a thiophene ring and a cyclopentanecarboxamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-propyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-9-14-12(15)13(7-3-4-8-13)11-6-5-10-16-11/h5-6,10H,2-4,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULHGNORARTFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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